Kolaflavanone

Description

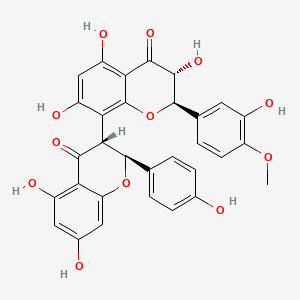

Structure

3D Structure

Properties

CAS No. |

68705-66-8 |

|---|---|

Molecular Formula |

C31H24O12 |

Molecular Weight |

588.5 g/mol |

IUPAC Name |

(2R,3R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C31H24O12/c1-41-20-7-4-13(8-16(20)34)30-28(40)27(39)24-19(37)11-18(36)23(31(24)43-30)25-26(38)22-17(35)9-15(33)10-21(22)42-29(25)12-2-5-14(32)6-3-12/h2-11,25,28-30,32-37,40H,1H3/t25-,28-,29+,30+/m0/s1 |

InChI Key |

GJWXCPDVDRIBKP-CNTBMXMRSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C(=C3O2)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C(=C3O2)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C(=C3O2)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O)O)O)O |

Appearance |

Solid powder |

Other CAS No. |

97560-11-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2S,2'R,3R,3'R)-3',5,5',7,7'-Pentahydroxy-2'-(3-hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione kolaviron |

Origin of Product |

United States |

Natural Occurrence and Isolation of Kolaflavanone

Botanical Sources of Kolaflavanone and Related Biflavonoids

Biflavonoids, including this compound, are distributed across various plant families. Their presence is often associated with species used in traditional medicine. jsmcentral.org

The seeds of Garcinia kola Heckel, commonly known as bitter kola, are the most well-documented and primary source of this compound. nih.govresearchgate.netnih.govinvivochem.comlipidmaps.orgwikidata.orgscialert.netstcloudstate.edutandfonline.comthieme-connect.comresearchgate.netebi.ac.uk Garcinia kola is a tree predominantly found in Central and West Africa and its seeds are traditionally used for various purposes. stcloudstate.eduthieme-connect.com this compound is a significant component of kolaviron, a standardized extract from Garcinia kola seeds, which is a mixture primarily composed of Garcinia biflavonoids (GB-1 and GB-2) and this compound. researchgate.netnih.govscialert.netstcloudstate.edutandfonline.comebi.ac.ukresearchgate.net While the seeds are the primary source, this compound has also been reported in the roots of Garcinia kola. researchgate.net

Beyond Garcinia kola, this compound has been reported to occur in other botanical sources. These include Garcinia eugeniifolia and species within the genus Cunila. nih.govinvivochem.com The presence of this compound in these diverse plant species suggests a broader, albeit less concentrated, distribution in nature compared to its abundance in Garcinia kola seeds. Reports also indicate its presence in Garcinia buchananii and Garcinia brevirostris. wikidata.org

Here is a table summarizing the reported botanical sources of this compound:

| Botanical Source | Primary Part Used for Isolation | References |

| Garcinia kola | Seed, Root | nih.govresearchgate.netnih.govinvivochem.comlipidmaps.orgwikidata.orgscialert.netstcloudstate.edutandfonline.comthieme-connect.comresearchgate.netebi.ac.uk |

| Garcinia eugeniifolia | Not specified in sources | nih.govinvivochem.comwikidata.org |

| Cunila species | Not specified in sources | nih.govinvivochem.com |

| Garcinia buchananii | Not specified in sources | wikidata.org |

| Garcinia brevirostris | Not specified in sources | wikidata.org |

Advanced Extraction and Isolation Methodologies for this compound

The isolation of pure this compound from its natural sources, particularly the complex matrix of Garcinia kola seeds, requires advanced extraction and separation techniques. These methods aim to selectively extract the biflavonoids and then purify this compound from the mixture. nih.govthieme-connect.comresearchgate.net

Solvent extraction is a fundamental step in obtaining this compound and the associated biflavonoids from plant material. A common approach involves sequential extraction using solvents of varying polarities. For Garcinia kola seeds, this often begins with defatting the powdered seeds using a non-polar solvent like n-hexane or light petroleum ether in a Soxhlet extractor. nih.govtandfonline.com This step removes lipids and other non-polar compounds. Following defatting, the marc (the solid residue) is then extracted with more polar solvents such as methanol (B129727), ethanol, or acetone (B3395972) to obtain the biflavonoid-rich fraction, often referred to as kolaviron. researchgate.netnih.govscialert.nettandfonline.com The concentrated methanolic or ethanolic extract containing kolaviron is a mixture of Garcinia biflavanones (GB-1, GB-2) and this compound. researchgate.netnih.govscialert.nettandfonline.comebi.ac.ukresearchgate.net Further liquid-liquid partitioning, such as between water and ethyl acetate (B1210297) or chloroform, is often employed to fractionate the extract and concentrate the biflavonoids. nih.govtandfonline.comgoogle.com

Here is a simplified overview of a typical solvent extraction process for Kolaviron (containing this compound) from Garcinia kola seeds:

| Step | Solvent Used | Purpose | Resulting Fraction/Extract | References |

| 1. Defatting | n-hexane or Light Petroleum | Removal of non-polar lipids | Defatted marc | nih.govtandfonline.comgoogle.com |

| 2. Biflavonoid Extraction | Methanol, Ethanol, Acetone | Extraction of polar compounds | Methanolic/Ethanolic/Acetone Extract (Kolaviron) | researchgate.netnih.govscialert.nettandfonline.com |

| 3. Partitioning | Chloroform or Ethyl Acetate / Water | Fractionation of extract | Biflavonoid-rich fraction | nih.govtandfonline.comgoogle.com |

To obtain pure this compound from the complex biflavonoid mixture (kolaviron), preparative chromatographic techniques are essential. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. jsmcentral.orgcolumn-chromatography.comiipseries.org Various chromatographic methods can be applied, including column chromatography and High-Performance Liquid Chromatography (HPLC). jsmcentral.orgiipseries.orgnih.gov Preparative Thin-Layer Chromatography (TLC) has also been used for the isolation of this compound. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatography technique that is particularly well-suited for the preparative separation of natural products, including flavonoids and biflavonoids. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.comontosight.ai HSCCC operates without a solid support, which minimizes irreversible adsorption of the sample and allows for high recovery rates. ontosight.ai

Studies have successfully employed HSCCC for the isolation of this compound from Garcinia kola seed extracts. thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com The technique involves using a two-phase solvent system, where one phase is held stationary in the column by a centrifugal force field while the other phase is pumped through as the mobile phase. ontosight.ai Compounds in the sample separate based on their partition coefficients between the two immiscible phases.

For the separation of biflavanones from Garcinia kola, including this compound, optimized solvent systems have been developed. One reported system for preparative HSCCC is composed of n-hexane-ethyl acetate-methanol-water in a specific ratio (e.g., 3:5:3:5). thieme-connect.comresearchgate.netresearchgate.net By carefully selecting the solvent system and controlling parameters such as flow rate and revolution speed, this compound can be effectively separated from other co-occurring biflavonoids like GB-1, GB-2, and GB-1a. thieme-connect.comresearchgate.netresearchgate.net pH-zone-refining HSCCC, a variation of the technique, has also been applied to improve the separation efficiency and yield of biflavanones, including this compound, from Garcinia kola extracts. thieme-connect.comresearchgate.netthieme-connect.com This method utilizes pH modifiers in the solvent system to influence the ionization state and thus the partitioning behavior of the compounds. thieme-connect.comresearchgate.netthieme-connect.com

Research findings indicate that HSCCC can successfully isolate this compound with high purity. For example, preparative HSCCC using a n-hexane-ethyl acetate-methanol-water (3:5:3:5) solvent system has been shown to separate this compound along with other major biflavanones from G. kola seed extract within a few hours. thieme-connect.comresearchgate.net pH-zone-refining CCC has also demonstrated the ability to separate this compound with high purity (95-98%) from methanol extracts of G. kola seeds. thieme-connect.comresearchgate.net

Here is a table illustrating an example of HSCCC separation of biflavanones from Garcinia kola seeds:

| Technique | Solvent System (Example Ratio) | Stationary Phase | Mobile Phase | Compounds Separated (including this compound) | Purity Achieved (this compound) | References |

| Preparative HSCCC | n-hexane-ethyl acetate-methanol-water (3:5:3:5) | Upper organic phase | Lower aqueous phase | GB-I-glucoside, GB-1a, GB-1, GB-2, this compound | Not explicitly stated for this compound in this specific example, but overall separation achieved. | thieme-connect.comresearchgate.netresearchgate.net |

| pH-Zone-Refining CCC | Methyl-tert-butyl-ether-acetonitrile-water (4:1:5) or HEEW (7:10:7:10) with modifiers | Organic phase | Aqueous phase | GB-I-glucoside, GB-1a, GB-1, GB-2, this compound | 95-98% | thieme-connect.comresearchgate.net |

This compound: Natural Occurrence and Isolation

This compound is a significant biflavonoid compound primarily found in the seeds of Garcinia kola Heckel, a plant widely recognized in African traditional medicine. nih.govnih.govlipidmaps.orgchem960.combidd.groupresearchgate.net This compound is a key constituent of kolaviron, a complex mixture of biflavonoids isolated from G. kola seeds. chem960.com47.93.227 While most notably associated with Garcinia kola, this compound has also been reported to occur in Garcinia eugeniifolia and Cunila species. nih.gov

The isolation of this compound typically begins with the extraction of Garcinia kola seeds using various organic solvents. Common initial extraction solvents include petroleum ether for defatting, followed by acetone, methanol, or cyclohexane. researchgate.net47.93.227nih.govnih.gov This initial extraction step yields crude extracts containing a mixture of phytochemicals, including biflavonoids like this compound. Subsequent purification steps are necessary to isolate this compound from these complex mixtures. Liquid-liquid partitioning, often between water and ethyl acetate, is a frequently employed technique to fractionate the extract and enrich the biflavonoid content. nih.govnih.gov The resulting kolaviron extract, which contains this compound along with other related biflavonoids such as GB-I-glucoside, GB-1a, GB-1, and GB-2, can be obtained as a yellow solid. lipidmaps.org47.93.227nih.govnih.gov

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a valuable technique utilized in the isolation and purification of this compound from Garcinia kola extracts. researchgate.net This chromatographic method is particularly useful for purifying small to moderate quantities of compounds from natural sources. science.govuni-freiburg.de Unlike analytical TLC, preparative TLC employs thicker layers of silica (B1680970) gel stationary phase on larger plates, allowing for higher sample loading capacity. science.gov

The process involves applying the crude extract or a semi-purified fraction as a continuous horizontal band near the bottom edge of the preparative TLC plate. After the solvent system is allowed to migrate up the plate, separating the components based on their differential affinities for the stationary and mobile phases, the separated compounds appear as distinct bands. science.gov this compound and other flavonoids are often visualized under ultraviolet (UV) light, as they typically absorb UV radiation. science.govfigshare.com The band corresponding to this compound is then carefully scraped off the plate using a razor blade or spatula. science.govfigshare.com The scraped silica gel, containing the adsorbed compound, is then transferred to a funnel, and the compound is eluted from the silica using a suitable polar solvent, such as ethyl acetate or ethanol. science.govfigshare.com This technique can be employed as a standalone purification step or in conjunction with other chromatographic methods, such as column chromatography. Solvent systems for the separation of flavonoids by TLC can include mixtures like methanol/chloroform/hexane.

Other Advanced Preparative Chromatographic Approaches

In addition to preparative TLC, advanced preparative chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Counter-Current Chromatography (HPCCC), have been successfully applied for the isolation of this compound and other biflavonoids from Garcinia kola seeds. lipidmaps.orgnih.govnih.gov These liquid-liquid partition chromatography methods offer advantages, including the absence of a solid support, which minimizes irreversible adsorption of compounds and allows for high sample loading capacities and yields.

HSCCC and HPCCC enable the efficient separation of relatively large amounts of crude extract. Specific biphasic solvent systems are employed, consisting of two immiscible liquid phases. For the isolation of biflavanones from G. kola using conventional HSCCC, a solvent system composed of n-hexane-ethyl acetate-methanol-water in a ratio of 3:5:3:5 has been effectively utilized. nih.govnih.gov This system allows for the separation of key biflavanones, including this compound, often within a few hours. nih.govnih.gov

Furthermore, pH-Zone-Refining Counter-Current Chromatography, a variant of CCC, has demonstrated enhanced separation efficiency and shorter elution times for isolating biflavonoids from G. kola. lipidmaps.org Solvent systems for this technique can involve mixtures like methyl-tert-butyl-ether-acetonitrile-water (4:1:5) or HEEW (7:10:7:10 v/v), with the addition of acidic and basic modifiers (e.g., trifluoroacetic acid, ammonia, or sodium hydroxide) to the stationary and mobile phases, respectively, to manipulate the partitioning behavior of the compounds based on their ionization state. lipidmaps.org The application of these advanced counter-current chromatography methods has facilitated the preparative isolation of this compound and related biflavonoids with high purities, ranging from 95% to 98% as determined by HPLC. lipidmaps.org The successful isolation of other flavanones, such as cajaflavanone, using techniques like Fast Centrifugal Partition Chromatography (FCPC), a type of CCC, further highlights the utility of these advanced methods for isolating flavonoid compounds from natural sources.

Analytical Characterization and Quantification of Kolaflavanone

Quantitative Analytical Methods for Kolaflavanone Profiling in Biological Matrices and Plant Extracts

Development and Validation of Chromatographic Fingerprints for Research Applications

The analytical characterization of this compound, particularly within its natural source Garcinia kola, necessitates advanced methodologies due to the chemical complexity of the plant matrix. This compound exists alongside a suite of structurally similar biflavonoids, including GB1, GB2, and GB-1a. nih.govresearchgate.net Chromatographic fingerprinting has emerged as a crucial technique for the quality control and standardization of herbal materials and their derived products. psu.ac.thcore.ac.uk This approach provides a comprehensive chemical profile of an extract, which is essential for ensuring consistency and reliability in research applications. nih.gov

The development of a chromatographic fingerprint focuses on creating a unique and reproducible profile that represents the complete phytochemical composition of the sample. psu.ac.thnih.gov For this compound and its related compounds, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques. researchgate.nete-ompa.org The development process involves a systematic optimization of chromatographic conditions to achieve a satisfactory separation of the target analytes from other components in the extract. core.ac.uk

Key steps in method development include:

Column and Stationary Phase Selection : Reversed-phase columns, such as C18, are frequently used for the separation of flavonoids and biflavanones due to their ability to effectively separate compounds based on polarity. core.ac.ukms-editions.cl

Mobile Phase Optimization : A gradient elution using a mixture of solvents, typically acetonitrile and water (often acidified with formic or phosphoric acid), is optimized to resolve the complex mixture of compounds present in Garcinia kola extracts. core.ac.uklekovitesirovine.rs

Detection : A photodiode array (PDA) detector is commonly used, allowing for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for each peak, which aids in peak identification and purity assessment. psu.ac.th Mass spectrometry (MS) may also be coupled with HPLC (LC-MS) for definitive identification of this compound and other constituents. researchgate.netnih.gov

Once a suitable chromatographic method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended application. ms-editions.cl Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov The primary validation parameters include selectivity, linearity, precision, accuracy, and robustness. researchgate.netms-editions.cl

A study focused on developing and validating a Liquid Chromatography-Diode Array Detection (LC-DAD) method for analyzing biflavanones in Garcinia kola-based medicines successfully established both TLC and HPLC fingerprints. researchgate.net The main compounds, including this compound, were first isolated and identified using UPLC-MS and NMR. researchgate.net The subsequent validation of the LC-DAD method for the major biflavanone, GB1, demonstrated its suitability for quality control. researchgate.net The validation results confirmed the method had adequate trueness, linearity, precision, and accuracy. researchgate.net

Another analytical technique developed for the quantification of biflavanones from Garcinia kola is capillary electrophoresis (CE). A rapid CE method was developed and validated for the simultaneous quantification of four active biflavanones: GB1, GB2, GB1-glycoside, and this compound. researchgate.net This method demonstrated good baseline resolution of all four components in under 12 minutes. researchgate.net

The validation of this CE method included establishing linearity and limits of detection, providing a reliable tool for fingerprinting and quantifying these specific compounds in various preparations. researchgate.net

Table 1: Validation Parameters for a Capillary Electrophoresis (CE) Method for this compound and Related Boflavonoids Data sourced from a study on biflavanone quantification in traditional African medicinal preparations. researchgate.net

| Parameter | GB1 | GB2 | This compound | GB1-glycoside |

| Linear Calibration Range (µg/mL) | 2.5 - 1000 | 2.5 - 1000 | 2.5 - 1000 | 2.5 - 1000 |

| Limit of Detection (LOD) (µg/mL) | 3 | 5 | 6 | 4 |

The development of such validated chromatographic fingerprints is indispensable for research applications. It allows for:

Molecular and Cellular Mechanisms of Action of Kolaflavanone in Preclinical Systems

Enzymatic Target Interactions and Inhibitory Profiles

Preclinical studies have explored the inhibitory profiles of kolaflavanone against specific enzymes, providing valuable data on its potential mechanisms of action. researchgate.netnih.govresearch-nexus.netnih.govresearcher.lifescitechnol.comresearchgate.netresearchgate.netresearchgate.net

Mitotic Kinesin Eg5 Inhibition: An Allosteric Mechanistic Insight

Mitotic kinesin Eg5, a motor protein essential for bipolar spindle formation during mitosis, is a validated target in antimitotic therapy. researchgate.netnih.govresearch-nexus.netresearchgate.net this compound has been identified as a novel inhibitor of Eg5. researchgate.netnih.govresearch-nexus.netresearchgate.net

Inhibition of Eg5 ATPase Activity

This compound has been shown to inhibit the ATPase activity of Eg5. This inhibition affects both the basal and microtubule-activated ATPase activities of the enzyme. researchgate.netnih.govresearch-nexus.netresearchgate.netnii.ac.jpcolab.ws The mechanism of inhibition is allosteric, meaning that KLF does not directly compete with ATP for the nucleotide-binding site. researchgate.netnih.govresearch-nexus.netresearchgate.netnii.ac.jp Data suggests that KLF inhibits Eg5 via a non-competitive mechanism, reducing the Vmax for ATP without significantly altering the Km. nii.ac.jp

| Eg5 ATPase Activity | IC50 (µM) | Mechanism |

| Basal | 98 nii.ac.jp | Allosteric, Non-competitive researchgate.netnih.govresearch-nexus.netresearchgate.netnii.ac.jp |

| Microtubule-activated | 125 nii.ac.jp | Allosteric, Non-competitive researchgate.netnih.govresearch-nexus.netresearchgate.netnii.ac.jp |

Suppression of Eg5 Microtubule Gliding Activity

In addition to inhibiting ATPase activity, this compound also suppresses the microtubule gliding activity of Eg5 in vitro. researchgate.netnih.govresearch-nexus.netresearchgate.netnii.ac.jp This suppression is consistent with the allosteric inhibition of ATPase activity, which is necessary for the motor function of Eg5. researchgate.netnih.govresearch-nexus.netresearchgate.net Inhibitors that interact with the allosteric pocket of Eg5 are known to cause conformational changes that impede microtubule gliding. researchgate.netnih.gov

Structural Basis of Eg5-Kolaflavanone Interaction through Molecular Docking Analysis

Molecular docking studies have provided insights into the potential binding site and interaction mechanism between Eg5 and this compound. The Eg5-KLF model obtained from molecular docking suggests that the biflavonoid binds within the α2/α3/L5 pocket of Eg5. researchgate.netnih.govresearch-nexus.netresearchgate.net This binding pose is comparable to that of other known allosteric Eg5 inhibitors, such as S-trityl-L-cysteine (STLC). researchgate.netnih.govresearchgate.netacs.org The interaction at this allosteric site leads to the observed inhibition of Eg5 function. researchgate.netnih.govresearch-nexus.netresearchgate.netresearchgate.net

Tyrosinase Activity Inhibition

This compound has also been reported to exhibit inhibitory effects against tyrosinase, a key enzyme involved in melanogenesis. scitechnol.comresearchgate.netresearchgate.netnih.govcabidigitallibrary.org Studies have indicated that Garcinia biflavonoids, including this compound, can act as inhibitors of tyrosinase activity. scitechnol.comresearchgate.netnih.govcabidigitallibrary.org Molecular interaction analysis suggests that this compound shows modest affinity and a good interaction pattern with tyrosinase. scitechnol.com These findings are consistent with previous in vitro reports and suggest that Garcinia biflavonoids are naturally-occurring competitive inhibitors of tyrosinase. scitechnol.com

Acetylcholinesterase Activity Modulation

Emerging evidence suggests that this compound, as a constituent of the Garcinia biflavonoid complex kolaviron, may modulate acetylcholinesterase (AChE) activity. researcher.liferesearchgate.netnijournals.org While some studies on kolaviron indicate inhibition of AChE, specific data on the inhibitory potential of isolated this compound against AChE is less extensively reported compared to other constituents like GB1 and GB2. researcher.lifenijournals.org However, molecular docking analysis has identified this compound as a potential inhibitor of butyrylcholinesterase (BChE), an enzyme structurally similar to AChE. nih.govresearchgate.netekb.eg In vitro analysis corroborated the inhibitory potential of this compound against BChE, with an IC50 value of 3.6 mM. nih.govresearchgate.net Molecular docking analysis of the BChE-Kolaflavanone complex indicated involvement of residues such as Asn83, Ser79, Gln47, and Ser287 in the interactions. nih.gov

Interaction with Aldehyde Dehydrogenase (ALDH) Isoforms

This compound has been shown to interact with Aldehyde Dehydrogenase (ALDH) researchgate.netnih.gov. ALDHs are a family of enzymes primarily known for catalyzing the detoxification of various endogenous and exogenous aldehydes nih.gov. Studies investigating the interaction between this compound and ALDH have utilized spectroscopic and in silico approaches researchgate.netnih.gov.

Experimental data indicates that this compound can quench the intrinsic fluorescence of ALDH in a concentration-dependent manner, suggesting a binding interaction researchgate.netnih.gov. The effective quenching constant (Ksv) was determined to be 1.14 × 10³ L.mol⁻¹ at 25 °C researchgate.netnih.gov. Further analysis suggests the presence of one binding site for this compound on the enzyme, with a binding constant (Ka) of 2.57 × 10⁴ L.mol⁻¹ researchgate.netnih.gov. The interaction is characterized as predominantly driven by Van der Waals forces and hydrogen bonds researchgate.netnih.gov. Molecular docking studies support the binding of this compound at the active site of ALDH, with a binding energy of -9.6 kcal mol⁻¹ researchgate.netnih.gov. This interaction is described as non-canonical and non-catalytic, suggesting that this compound may act as an allosteric inhibitor researchgate.netdntb.gov.ua. The binding of this compound appears to slightly perturb the secondary and tertiary structures of ALDH researchgate.netnih.gov.

Research suggests that increased ALDH activity can be associated with mechanisms of drug resistance in cancer treatment and may indicate poor patient survival researchgate.net. Therefore, compounds that can inhibit ALDH activity are of interest researchgate.net. The interaction of this compound with ALDH is considered potentially reversible, which could be a desirable characteristic for modulating ALDH activity in certain pathophysiological conditions researchgate.net.

H+, K+-ATPase Activity Inhibition in Gastric Models

Studies have investigated the effect of kolaviron, which contains this compound, on gastric H+, K+-ATPase activity researchgate.netphysoc.org. This enzyme, also known as the gastric proton pump, plays a crucial role in the final step of gastric acid secretion nih.govnih.gov. Inhibition of H+, K+-ATPase is a primary mechanism for reducing gastric acidity and is a target for the treatment of acid-related diseases nih.gov.

In in vitro assays using gastric microsomes, kolaviron demonstrated inhibitory activity against H+, K+-ATPase researchgate.netphysoc.org. The IC₅₀ value for kolaviron's inhibition of H+, K+-ATPase activity was reported as 43.8 µg/ml researchgate.net. This was compared to omeprazole, a known proton pump inhibitor, which had an IC₅₀ of 32.3 µg/ml in the same studies researchgate.netphysoc.org.

In animal models of experimentally-induced peptic ulcers, kolaviron exhibited anti-ulcerogenic activity and showed proton pump inhibitory potential researchgate.netphysoc.org. This suggests that the inhibition of H+, K+-ATPase may contribute to the observed anti-ulcer effects of kolaviron researchgate.netphysoc.org.

Signal Transduction Pathway Regulation

This compound, as a component of kolaviron, has been implicated in the regulation of various signal transduction pathways, particularly those involved in antioxidant defense and anti-inflammatory responses tnpr-napreg.comhud.ac.ukresearchgate.net.

Antioxidant Defense Mechanisms at the Cellular Level

Kolaviron has demonstrated marked antioxidative activity in various in vitro and in vivo models tandfonline.comtnpr-napreg.com. This activity is attributed to its ability to modulate cellular antioxidant defense mechanisms tnpr-napreg.com.

Induction of Nrf2/Heme Oxygenase-1 (HO-1) Signaling Pathway

One significant mechanism by which kolaviron exerts its antioxidant effects is through the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway tnpr-napreg.comhud.ac.ukresearchgate.net. The Nrf2 pathway is a key regulator of cellular defense against oxidative stress nih.gov. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), promoting the transcription of various antioxidant enzymes, including HO-1 nih.gov.

Studies in BV2 microglial cells have shown that kolaviron increases the protein expression of HO-1 hud.ac.ukresearchgate.net. This induction of HO-1 is mediated by the activation of Nrf2 hud.ac.ukresearchgate.netresearchgate.net. Kolaviron treatment leads to an increase in the nuclear accumulation of Nrf2 protein, which is accompanied by increased transcriptional activity and DNA binding of Nrf2 hud.ac.uk. This activation of the Nrf2/HO-1 axis by kolaviron is considered a significant contributor to its antioxidant and anti-neuroinflammatory activities hud.ac.ukresearchgate.net.

Data from studies in BV2 cells treated with kolaviron show a concentration-dependent increase in nuclear Nrf2 levels and HO-1 protein expression hud.ac.ukresearchgate.net.

| Kolaviron Concentration (µM) | Fold Increase in Nuclear Nrf2 | Fold Increase in HO-1 Expression |

| 5 | ~2.5 | - |

| 10 | ~3 | - |

| 20 | ~4 | Increased |

Note: Data for HO-1 fold increase at specific concentrations was not consistently available across sources, but expression was reported as increased with kolaviron treatment. hud.ac.ukresearchgate.net

Inhibition of Lipid Peroxidation Pathways

Kolaviron has demonstrated potent inhibitory effects on lipid peroxidation, a process involving the oxidative degradation of lipids that can lead to cell membrane damage tandfonline.comresearchgate.netescientificpublishers.com. This inhibition is considered a crucial aspect of its antioxidant and hepatoprotective properties tnpr-napreg.comresearchgate.netnih.gov.

In in vitro models, kolaviron effectively prevents microsomal lipid peroxidation induced by iron/ascorbate in a concentration-dependent manner tandfonline.com. The ability to inhibit lipid peroxidation increases linearly with increasing concentrations of kolaviron tandfonline.com. The calculated IC₅₀ for the inhibition of iron/ascorbate-induced lipid peroxidation by kolaviron was reported as 3.0 ± 0.5 µM tandfonline.com.

Compared to other antioxidants like butylated hydroxyanisole (BHA) and β-carotene, kolaviron was found to be more effective in inhibiting lipid peroxidation in this model and comparable to α-tocopherol tandfonline.com.

In studies using linoleic acid systems, kolaviron significantly reduced accelerated lipid peroxidation in a concentration-dependent manner escientificpublishers.com. It reduced the formation of lipid peroxide and aldehyde products, as indicated by lower values of peroxide value (PV), thiobarbituric acid-reactive substances (TBARS), and p-anisidine (B42471) value escientificpublishers.com.

In vivo studies in rats have also shown that kolaviron can inhibit lipid peroxidation induced by hepatotoxic agents like 2-acetylaminofluorene (B57845) (2-AAF) and carbon tetrachloride (CCl₄) tandfonline.comresearchgate.netnih.gov. Kolaviron administered to rats inhibited microsomal lipid peroxidation, as assessed by TBARS formation, by 66% in a 2-AAF model, which was comparable to the effect of BHA (64% reduction) nih.gov.

The anti-lipoperoxidative effect of kolaviron is linked to its ability to scavenge free radicals and active oxygen species, thereby preventing the propagation of the lipid peroxidation process tandfonline.com.

Anti-inflammatory Signaling Cascade Interactions

This compound has demonstrated anti-inflammatory potential in various preclinical models, with studies highlighting its ability to modulate key components of inflammatory signaling cascades. researchgate.nettnpr-napreg.comresearchgate.net

Downregulation of Pro-inflammatory Mediators (e.g., COX-2, PGE2)

Research indicates that this compound can suppress the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2). tnpr-napreg.comresearchgate.net COX-2 is an enzyme involved in the synthesis of prostaglandins, including PGE2, which are key mediators of inflammation. domaintherapeutics.comnih.govamegroups.org By reducing the expression of COX-2 and the subsequent production of PGE2, this compound may mitigate inflammatory responses. tnpr-napreg.comresearchgate.net

Inhibition of NF-κB (Nuclear Factor Kappa B) Signaling Cascade

A significant mechanism through which this compound exerts its anti-inflammatory effects is the inhibition of the NF-κB signaling pathway. researchgate.nettnpr-napreg.comresearchgate.netresearchgate.netmdpi.com NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation and immune responses. mdpi.com Studies have shown that this compound can prevent the activation of NF-κB, thereby suppressing the downstream expression of pro-inflammatory genes. researchgate.nettnpr-napreg.commdpi.com

Modulation of Interleukins (e.g., IL-1β, IL-6) and Tumor Necrosis Factor-alpha (TNF-α) Production

This compound has been shown to modulate the production of various interleukins and tumor necrosis factor-alpha (TNF-α), which are crucial pro-inflammatory cytokines. researchgate.nettnpr-napreg.comresearchgate.netd-nb.info Studies have demonstrated that this compound can inhibit the production of IL-1β, IL-6, and TNF-α in activated macrophages and in animal models of inflammation. researchgate.nettnpr-napreg.comresearchgate.netd-nb.info These cytokines contribute significantly to the initiation and propagation of inflammatory processes. acrabstracts.orgopenresearchlibrary.orgmdpi.comopendentistryjournal.com

Preclinical Data on Cytokine Modulation by Kolaviron (containing this compound)

| Mediator | Effect Observed | Model System | Source |

| IL-1β | Inhibition | LPS-stimulated macrophages, Diabetic rats | tnpr-napreg.comd-nb.info |

| IL-6 | Inhibition | LPS-stimulated macrophages, Diabetic rats | tnpr-napreg.comd-nb.info |

| TNF-α | Inhibition | LPS-stimulated macrophages, Diabetic rats | tnpr-napreg.comd-nb.info |

| COX-2 | Reduction | DMN-treated rat liver, Inflammatory pathoses | tnpr-napreg.comresearchgate.net |

| PGE2 | Suppression | Inflammatory pathoses | researchgate.net |

Note: Data is primarily based on studies using Kolaviron, a complex containing this compound.

Cell Proliferation and Apoptosis Induction Pathways

Beyond its anti-inflammatory effects, this compound has also been investigated for its impact on cell proliferation and the induction of apoptosis, particularly in cancer cell line models. researchgate.netresearchgate.netresearchgate.net Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. biomedpharmajournal.orgnih.gov

Activation of Caspase-Dependent Apoptosis in Cancer Cell Line Models

Some studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase-dependent pathways. researchgate.netbiomolther.org Caspases are a family of proteases that play a key role in the execution phase of apoptosis. nih.govmdpi.comanr.fr While direct evidence specifically for this compound's activation of caspases is limited in the provided search results, studies on related flavanones and the broader effects of Kolaviron (which contains this compound) indicate that apoptosis induction, sometimes involving caspase activation, is a potential mechanism in cancer cell models. researchgate.netbiomolther.orgnih.govgenscript.commdpi.com For instance, Kolaviron has been shown to promote apoptosis in certain models through the upregulation of Caspase 3 expression. researchgate.net

Inhibition of Angiogenesis via Vascular Endothelial Growth Factor (VEGF) Suppression

This compound's potential to inhibit angiogenesis, the formation of new blood vessels, has also been explored, primarily through its effects on Vascular Endothelial Growth Factor (VEGF). researchgate.netresearchgate.net Angiogenesis is essential for tumor growth and metastasis. mdpi.comijbs.com VEGF is a key signaling protein that promotes angiogenesis. mdpi.comijbs.comdntb.gov.uanih.gov Some research suggests that this compound, as part of Kolaviron, may modulate angiogenesis. researchgate.net While direct evidence detailing this compound's specific mechanism of VEGF suppression is not extensively provided in the search results, the link between biflavonoids and the modulation of angiogenesis via VEGF has been noted in preclinical studies. mdpi.com

Protein Binding Dynamics in Vitro

Interaction with Human Serum Albumin (HSA)

In vitro studies employing various spectroscopic techniques, such as fluorescence spectroscopy, UV-Vis absorption spectroscopy, and circular dichroism (CD) spectroscopy, combined with computational methods like molecular docking and molecular dynamics simulations, have been utilized to investigate the interaction between this compound and HSA. researchgate.netresearchgate.netresearchgate.net

Research indicates that this compound interacts with HSA, leading to the quenching of the intrinsic fluorescence of HSA. researchgate.netresearchgate.netresearchgate.net This quenching is attributed to a static quenching mechanism, suggesting the formation of a stable complex between this compound and HSA. researchgate.netresearchgate.netresearchgate.net Studies have determined that HSA possesses one binding site for this compound. researchgate.netresearchgate.netresearchgate.net

The binding affinity of this compound for HSA has been characterized, with quenching constants reported to be on the order of 10⁴ L/mol. researchgate.netresearchgate.netresearchgate.net This indicates a notable affinity between the compound and the protein.

Thermodynamic analyses of the interaction under simulated physiological conditions reveal that the association process is primarily driven by van der Waals forces and hydrogen bonding. researchgate.netresearchgate.netresearchgate.net The interaction has been described as exothermic and enthalpically driven. researchgate.netresearchgate.netresearchgate.net Hydrophobic interactions were also observed to play a role, particularly at pH 5.0 and 9.0. researchgate.netresearchgate.net

The binding of this compound to HSA induces slight changes in the protein's α-helical content. researchgate.netresearchgate.netresearchgate.net However, these changes occur without significantly perturbing the microenvironment of the intrinsic fluorophores (tryptophan and tyrosine residues) within the protein. researchgate.netresearchgate.netresearchgate.net

Displacement experiments and molecular docking studies have provided insights into the specific binding site of this compound on the HSA molecule. These studies propose that this compound preferentially binds to subdomain 1B of HSA. researchgate.netresearchgate.netresearchgate.netcolab.ws Molecular dynamics simulations further support the stability of the HSA-kolaflavanone complex, showing that the complex attains equilibrium during simulation despite slight structural perturbations. researchgate.netresearchgate.netresearchgate.netscispace.com

The interaction with HSA results in a very rapid pharmacokinetic-pharmacodynamic time for this compound, which is characterized by low bioavailability. researchgate.netresearchgate.netresearchgate.net This suggests that the binding to HSA may limit the free concentration of this compound available in the bloodstream, impacting its distribution and therapeutic efficacy in vivo. researchgate.netresearchgate.net Factors such as temperature and viscosity-induced crowders could potentially limit this compound's in vivo bioavailability. researchgate.netresearchgate.net

Summary of this compound-HSA Binding Data (Representative Findings)

| Parameter | Value (Order of Magnitude) | Binding Mechanism | Primary Forces Involved (Physiological pH) | Binding Site | Effect on HSA Structure |

| Quenching Constant (Ksv) | 10⁴ L/mol | Static | Van der Waals, Hydrogen Bonding | Subdomain 1B | Slight change in α-helix |

| Number of Binding Sites | 1 | Hydrophobic Interactions (pH 5.0 & 9.0) | Minimal perturbation of fluorophore environment |

Note: Values are representative and may vary slightly depending on specific experimental conditions reported in different studies.

These in vitro findings collectively demonstrate that this compound binds to HSA at a specific site, primarily through non-covalent interactions. This binding influences the compound's behavior in a simulated biological environment, highlighting the importance of HSA binding in the preclinical assessment of this compound.

Structure Activity Relationship Sar and Computational Modeling of Kolaflavanone

Elucidation of Key Structural Features for Specific Bioactivities

The biological activities of kolaflavanone are intrinsically linked to its biflavonoid structure. While specific detailed SAR studies focusing solely on modifications to the this compound structure and their impact on activity are not extensively detailed in the provided search results, the literature highlights its role as a key bioactive component within the kolaviron complex, exhibiting antioxidant, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. researchgate.nettnpr-napreg.com

Its biflavonoid nature, involving two connected flavanone (B1672756) units, is understood to be crucial for its enhanced activities compared to simpler flavonoid structures. acs.orgnih.govresearchgate.net For instance, studies on other biflavonoids suggest that the presence of two flavonoid units linked by a C-C or C-O-C bond, along with the specific hydroxylation and methoxylation patterns, contributes to their ability to interact with multiple targets and exhibit potent effects. conicet.gov.ar this compound's structure includes multiple hydroxyl groups and a methoxy (B1213986) group, which are known to be important for interactions with biological molecules through hydrogen bonding and hydrophobic interactions. wikidata.orglipidmaps.org

Comparative Analysis of Biflavonoid vs. Monoflavonoid Pharmacological Profiles

Biflavonoids, including this compound, generally exhibit distinct and often superior pharmacological profiles compared to their monoflavonoid counterparts. acs.orgnih.govresearchgate.netmdpi.com This difference in activity is attributed to the more complex structure of biflavonoids, which can offer enhanced binding affinity, modulate multiple targets simultaneously, or interact with biological molecules in ways not possible for simpler monomers. acs.orgresearchgate.net

Studies comparing biflavonoids to monoflavonoids have shown that the dimeric structure can lead to more potent effects in various biological contexts. For instance, research indicates that biflavonoids can be more effective than monoflavonoids in inhibiting amyloid-β toxicity and fibrillogenesis, a key process in Alzheimer's disease. acs.orgnih.govresearchgate.net This enhanced activity is potentially due to the ability of biflavonoids to act as "two Aβ binders separated by an appropriate size linker," suggesting a structural advantage in interacting with aggregated proteins. acs.org

While direct comparative studies specifically detailing this compound's activity against its theoretical monoflavonoid precursors are not explicitly provided in the search results, the general consensus in the literature is that the biflavonoid structure confers enhanced or unique bioactivities compared to monomeric flavonoids. researchgate.netmdpi.com The presence of two linked flavonoid units in this compound likely contributes to its observed antioxidant, anti-inflammatory, and other therapeutic potentials. researchgate.nettnpr-napreg.com

In Silico Approaches for Ligand-Target Prediction and Binding Affinity Determination

Computational methods, particularly molecular docking and dynamics simulations, are valuable tools for understanding the potential targets of this compound and predicting its binding affinity. These in silico approaches complement experimental studies by providing insights into the molecular interactions and stability of ligand-target complexes. researchgate.netresearchgate.netnih.govresearchgate.net

Ligand-target prediction methods utilize computational algorithms to identify potential protein targets for a given small molecule based on its chemical structure and similarity to known ligands, or by docking the ligand into the binding sites of various proteins. nih.govplos.orgdiva-portal.org While a comprehensive in silico screening of this compound against a wide range of targets is not detailed, studies have focused on its interaction with specific proteins like HSA and ALDH. researchgate.netresearchgate.netnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within a protein's binding site and estimate the binding affinity. diva-portal.org Molecular dynamics simulations, on the other hand, provide information about the dynamic behavior and stability of the ligand-protein complex over time. researchgate.netresearchgate.netscispace.com

Studies on this compound have employed these techniques to investigate its interactions with relevant biological targets:

Human Serum Albumin (HSA): Molecular docking and dynamics simulations have been used to study the interaction between this compound and HSA. Docking studies suggested that this compound preferentially binds to HSA subdomain 1B. researchgate.netresearchgate.net Molecular dynamics simulations indicated that the HSA-kolaflavanone complex attained equilibrium during simulation, suggesting the stability of the complex despite slight perturbation. researchgate.netresearchgate.net The binding was characterized by van der Waals forces and hydrogen bonds. researchgate.net

Aldehyde Dehydrogenase (ALDH): Molecular docking studies predicted that this compound binds at the active site of ALDH. researchgate.netnih.gov The docking results indicated a binding energy of -9.6 kcal/mol, suggesting a favorable interaction. researchgate.netnih.gov The interaction involved hydrogen bonds and Van der Waals forces, with specific amino acid residues participating in the complex formation. researchgate.netnih.gov Molecular dynamics simulations showed the rigidity of the ligand-binding site during the simulation, further supporting the predicted binding mode. researchgate.netnih.govscispace.com

Mitotic Kinesin Eg5: Molecular docking has also been used to study the interaction of this compound with mitotic kinesin Eg5, a potential target in antimitotic therapy. researchgate.net The docking model suggested that this compound binds within a specific pocket (α2/α3/L5) of Eg5, with a binding pose comparable to known Eg5 inhibitors. researchgate.net This in silico finding supported experimental data showing this compound's inhibitory effect on Eg5 ATPase and microtubule-gliding activities. researchgate.net

These computational studies provide valuable molecular-level details about how this compound interacts with its targets, highlighting the importance of specific structural features and types of interactions in mediating its biological effects.

Data Table: Summary of this compound Binding Interactions from Computational Studies

| Target Protein | Computational Method | Predicted Binding Site | Key Interactions | Predicted Binding Energy (Docking) | Stability (Molecular Dynamics) | Source |

| Human Serum Albumin (HSA) | Docking, Molecular Dynamics | Subdomain 1B | Van der Waals forces, Hydrogen bonds | Not specified in snippet | Stable | researchgate.netresearchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Docking, Molecular Dynamics | Active site | Hydrogen bonds, Van der Waals forces | -9.6 kcal/mol | Rigid binding site | researchgate.netnih.govscispace.com |

| Mitotic Kinesin Eg5 | Docking | α2/α3/L5 pocket | Not specified in snippet | Not specified in snippet | Not specified | researchgate.net |

Preclinical Biological Activities of Kolaflavanone and Its Contribution to Kolaviron S Therapeutic Potential

Antioxidant and Cytoprotective Efficacy in In Vitro and In Vivo Experimental Models

Kolaflavanone, as a component of Kolaviron, contributes to the significant antioxidant and cytoprotective effects observed in various experimental models. Kolaviron has demonstrated marked antioxidative activity in vivo. tandfonline.com Its antioxidant properties are believed to play a role in its ability to attenuate chemically-induced hepatotoxicity. tandfonline.com

In vitro studies have shown Kolaviron to exhibit reducing power and inhibit the peroxidation of linoleic acid. tandfonline.com It has also demonstrated scavenging effects on superoxide (B77818) radicals and hydrogen peroxide. tandfonline.comresearchgate.net Specifically, Kolaviron showed an 85% scavenging effect on hydrogen peroxide at a concentration of 1.5 mg/mL and a 57% scavenging effect on superoxide at 1 mg/mL. tandfonline.com Furthermore, Kolaviron reacted with hydroxyl radicals, and its scavenging activity on α,α-diphenyl-β-picrylhydrazyl radical suggests it acts as a hydrogen donor and primary antioxidant. tandfonline.com

Comparative studies evaluating the antioxidant properties of Kolaviron and its components, including this compound, have shown that this compound exhibits scavenging effects on hydrogen peroxide and superoxide radicals in vitro. researchgate.net These flavonoids also showed reducing properties on potassium ferricyanide. researchgate.net The anti-lipoperoxidative effect of these flavonoids, including this compound, might be linked to their ability to scavenge free radicals and reactive oxygen species. tandfonline.comresearchgate.net This free radical scavenging ability is considered a pointer to their potential anti-atherogenic property. researchgate.net

The cytoprotective effects are further highlighted by Kolaviron's ability to protect HT22 neurons from neuroinflammation-induced toxicity in a BV2 microglia/HT22 hippocampal neuron co-culture model. researchgate.net This protective effect is linked to its antioxidant and anti-inflammatory properties, mediated partly through the Nrf2/antioxidant response element pathway. researchgate.netajbps.org

Data on Antioxidant Activity (Kolaviron and components) tandfonline.comresearchgate.net:

| Compound/Extract | Assay | Concentration | Observed Effect |

| Kolaviron | Hydrogen peroxide scavenging | 1.5 mg/mL | 85% scavenging effect |

| Kolaviron | Superoxide scavenging | 1 mg/mL | 57% scavenging effect |

| Kolaviron | DPPH radical scavenging | 2 mg/mL | 89% scavenging effect |

| Kolaviron | Linoleic acid peroxidation | Not specified | Inhibited peroxidation |

| Kolaviron | Microsomal lipid peroxidation | Concentration dependent | Effective prevention |

| Kolaviron | Hydroxyl radical reaction | Not specified | Reacted, inhibited deoxyribose oxidation |

| Kolaviron | O2•- scavenging | 1 mg/mL | 71% scavenging |

| GB1 | O2•- scavenging | 1 mg/mL | 52% scavenging |

| GB2 | O2•- scavenging | 1 mg/mL | 66% scavenging |

| This compound | O2•- scavenging | 1 mg/mL | 48% scavenging |

Anti-inflammatory Properties in Experimental Inflammation and Disease Models

Kolaviron, containing this compound, is well-regarded for its potent anti-inflammatory properties, extensively studied in various preclinical in vitro and in vivo models. ajbps.orgtnpr-napreg.combioline.org.br This activity is considered one of its most notable pharmacological properties. ajbps.orgtnpr-napreg.com

In models of inflammation, Kolaviron has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. ajbps.orgtnpr-napreg.com It suppresses pro-inflammatory genes regulated by transcription factors and prevents the DNA binding activity of NF-kB and AP-1 induced by dimethyl nitrosamine. tnpr-napreg.com Kolaviron also eliminates the expression of COX-2 and iNOS proteins in DMN-treated rat liver. tnpr-napreg.com

Studies in rats with dextran (B179266) sulphate sodium (DSS)-induced ulcerative colitis demonstrated that Kolaviron significantly prevented the effects of DSS, indicating its anti-inflammatory action in this model. researchgate.net In a study investigating analgesic and anti-inflammatory properties, Kolaviron showed significant anti-inflammatory activity in mice compared to a standard reference drug. bioline.org.br The anti-inflammatory effect of Kolaviron and its components has also been observed in the carrageenan-induced paw edema test. researchgate.net

The anti-inflammatory properties of Kolaviron and its components are believed to be linked to their ability to modulate inflammatory responses. d-nb.info This includes the suppression of pro-inflammatory proteins. d-nb.info

Anticancer and Antimitotic Effects in Preclinical Oncology Research Models

Kolaviron, with this compound as a constituent, has demonstrated significant anticancer properties in various preclinical studies. tnpr-napreg.comresearchgate.net It exhibits cytotoxic effects against a range of cancer cells. tnpr-napreg.com

The anticancer properties of Kolaviron are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that support tumor growth). tnpr-napreg.comresearchgate.net Kolaviron has been reported to induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer cells, potentially through the activation of caspases. tnpr-napreg.com

Recent research has specifically investigated this compound's antimitotic effects. This compound has been identified as an inhibitor of mitotic kinesin Eg5. researchgate.netdntb.gov.ua Studies have shown that this compound inhibits both the basal and microtubule-activated ATPase activities of Eg5 in vitro. researchgate.net The interaction mechanism between Eg5 and this compound has been studied using in vitro and in silico analyses. researchgate.net Inhibitors of mitotic kinesin Eg5 are considered potential candidates for anticancer drugs. researchgate.net

Kolaviron has also shown potential antitumor capacity against colorectal cancer (Caco-2) cells in vitro. researchgate.net In this model, Kolaviron increased the leakage of lactate (B86563) dehydrogenase (LDH), the production of reactive oxygen species (ROS), and lipoperoxidation (LPO), while decreasing the antioxidant potency of tumor cells. researchgate.net Molecular analysis revealed that Kolaviron treatment led to a significant increase in the levels of p53, cytochrome c, Bax, and caspase 3, coupled with a decrease in the level of Bcl2. researchgate.net Kolaviron also increased cell percentage in the subG1 phase and decreased the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, associated with an increase in tumor protein P53 (TP53) expression. researchgate.net These findings suggest that Kolaviron, and by extension its components like this compound, may exert antitumor effects through multiple pathways, including the enhancement of ROS production, modulation of redox status, activation of the p53 pathway, and induction of apoptosis. researchgate.net

Data on Anticancer Activity (Kolaviron on Caco-2 cells) researchgate.net:

| Parameter | Control | Kolaviron (⅓ IC50) | Kolaviron (½ IC50) | Cisplatin (IC50) |

| Cell Viability (MTT) | 100% | Decreased | Decreased | Decreased |

| LDH Leakage | Baseline | Increased | Increased | Increased |

| ROS Production | Baseline | Increased | Increased | Increased |

| LPO | Baseline | Increased | Increased | Increased |

| Reduced Glutathione (B108866) (GSH) | Baseline | Decreased | Decreased | Decreased |

| p53 levels | Baseline | Increased | Increased | Increased |

| Cytochrome c levels | Baseline | Increased | Increased | Increased |

| Bax levels | Baseline | Increased | Increased | Increased |

| Caspase 3 levels | Baseline | Increased | Increased | Increased |

| Bcl2 levels | Baseline | Decreased | Decreased | Decreased |

| Cell Cycle (SubG1 phase) | Baseline | Increased | Increased | Increased |

| PCNA expression | Baseline | Decreased | Decreased | Decreased |

| Cyclin D1 expression | Baseline | Decreased | Decreased | Decreased |

| TP53 expression | Baseline | Increased | Increased | Increased |

Note: Specific numerical data for percentage changes or absolute values were not consistently available in the provided snippets for all parameters, hence directional changes are indicated where possible.

Hepatoprotective Actions in Chemically-Induced Liver Injury Models

Kolaviron, which contains this compound, has demonstrated hepatoprotective effects against liver toxicity induced by various chemicals and hepatotoxins, such as CCl4, diclofenac, aflatoxin, 2-acetyl aminofluorene, and dimethylnitrosamine. ajbps.orgtnpr-napreg.com The anti-hepatotoxic efficacy of Garcinia kola seeds is attributed to their Kolaviron content. ijpjournal.com

The underlying mechanisms of Kolaviron's hepatoprotection involve its antioxidant and anti-inflammatory properties, as well as the inhibition of lipid peroxidation. ajbps.orgtnpr-napreg.com Kolaviron increases antioxidant levels, such as glutathione, regulates lipid profiles, and restores liver function biomarkers in drug-induced liver toxicity in rodents. tnpr-napreg.com

In diabetic rats, Kolaviron treatment significantly ameliorated hyperglycemia and liver dysfunction. d-nb.info It reduced serum levels of hepatic marker enzymes and prevented the diabetes-induced increase in hepatic levels of pro-inflammatory cytokines, including IL-1beta, IL-6, TNF-α, and monocyte chemotactic protein (MCP-1). d-nb.info These findings suggest that the hepatoprotective effects of Kolaviron in diabetic rats may be partly associated with its modulating effect on inflammatory responses. d-nb.info

Antidiabetic Mechanisms and Anti-glycation Activities in Experimental Models

Kolaviron and its components, including this compound, have shown potential antidiabetic benefits. tnpr-napreg.comresearchgate.net Kolaviron has been reported to have hypoglycaemic effects in both fasted normoglycemic and alloxan-diabetic rabbits, as well as in alloxan- and streptozotocin-induced diabetic animal models. mdpi.comtaylorandfrancis.com

Kolaviron treatment in diabetic rats restored the activities of antioxidant enzymes, reduced lipid peroxidation, and increased oxygen radical scavenging capacity and glutathione concentration in renal tissues. ijpjournal.com Garcinia kola seed powder has been shown to dose-dependently reduce blood glucose levels and improve lipid profiles, indicating its potential as an antidiabetic agent. ijpjournal.com Kolaviron at 100 mg/kg significantly ameliorated hyperglycemia and liver dysfunction in diabetic rats. ijpjournal.com

Beyond blood glucose regulation, this compound has been specifically identified for its anti-glycation activity. laboratoire-shigeta.comgoogle.comepo.org Glycation is a fundamental biological phenomenon linked to aging and diseases like diabetes. laboratoire-shigeta.com this compound has been described as an anti-glycation active ingredient that is significantly more powerful than aminoguanidine (B1677879) in in vitro assays. laboratoire-shigeta.com

Studies have uncovered two actions of this compound on glycation: it protects fibroblasts and essential proteins like collagen and elastin (B1584352) by preventing their binding with sugars, and it helps to detoxify proteins that have begun to be glycated, restoring their function. laboratoire-shigeta.com The inhibitory capability of flavonoids against protein glycation has been shown to be related to their antioxidant properties. researchgate.net

Data on Anti-glycation Activity (this compound vs. Aminoguanidine) laboratoire-shigeta.com:

| Compound | Activity against glycation |

| This compound | 3 times more powerful |

| Aminoguanidine | Reference molecule |

Antimicrobial Profile: Antibacterial, Antiviral, Antifungal, and Antimalarial Activities in Pathogen Models

Garcinia kola and its constituents, including this compound as part of the Kolaviron complex, have demonstrated a range of antimicrobial activities in preclinical models. nih.govacademicjournals.orgtaylorandfrancis.comtnpr-napreg.comresearchgate.net

Antibacterial activity has been reported for Garcinia kola extracts and components. academicjournals.orgbiomedgrid.combiomedgrid.comijpjournal.comresearchgate.netscispace.com The antimicrobial properties are attributed to phytochemical components, including biflavanones like this compound. academicjournals.org Kolanone and hydroxybiflavanonols, such as GB1, have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. researchgate.net While this compound is a component of Kolaviron, studies on the antibacterial activity often refer to the complex or other specific biflavonoids like GB1. Kolaviron has shown activity against bacteria that overexpress active efflux pumps. tnpr-napreg.com Aqueous stem extracts of Garcinia kola, containing this compound, have shown antibacterial activity against various bacterial isolates, including Klebsiella pneumonia, Escherichia coli, Proteus mirabilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella species in vitro. biomedgrid.combiomedgrid.com

Antiviral activity has also been associated with Garcinia kola and Kolaviron. ajbps.orgnih.govacademicjournals.orgtaylorandfrancis.comijpjournal.com Kolaviron has been identified as a specific antiviral bioflavonoid in Garcinia kola based on in vitro and in vivo studies. ijpjournal.com The bioflavonoid constituents of Garcinia kola seeds have shown broad-spectrum antiviral activity against various viruses, including influenza A and HIV-1. ijpjournal.com The mechanism of antiviral activity is mainly through the inhibition of viral replication via direct action on the virus. ajbps.org Kolaviron protected mice against influenza A virus infection. ajbps.org

Antifungal activity has also been reported for Garcinia kola extracts. nih.govacademicjournals.org Kolanone and hydroxybiflavanonols have shown fungistatic activity against Candida albicans and Aspergillus flavus. researchgate.net

Antimalarial activity is another reported property of Garcinia kola biflavonoids. nih.govresearchgate.netresearchgate.netijpjournal.comnih.govnih.gov Biflavanones from Garcinia kola, including GB-1a, GB-1, and GB-2, have displayed potent inhibitory activity against Plasmodium falciparum proliferation in vitro and antimalarial potency in mice infected with Plasmodium berghei. researchgate.netnih.gov While this compound is a component of Kolaviron, GB-1 has been highlighted as exhibiting strong antimalarial potency. researchgate.netnih.gov The antimalarial effects of Kolaviron and its components have been observed in Plasmodium berghei-infected mice. researchgate.net

Neuroprotective Activities in Neural Cell and Animal Models of Neurological Disorders

Kolaviron, containing this compound, has demonstrated neuroprotective activities in preclinical models. tnpr-napreg.comresearchgate.netresearchgate.netnih.govcolab.ws These effects have been observed in neural cell and animal models of neurological disorders. researchgate.netajbps.orgcabidigitallibrary.orgresearchgate.net

Studies have shown the neuroprotective relevance of Kolaviron in experimental models of Parkinson's disease (PD). ajbps.org Kolaviron suppressed sensorimotor imbalance, loss of dopaminergic neurons, and striatal pathology in rotenone-induced PD mice, attributed to its antioxidant and anti-inflammatory properties. ajbps.org Kolaviron's neuroprotective ability may involve Nrf2 signaling, as its attenuation of LPS-induced neuroinflammation in microglial BV2 and neuronal HT22 co-culture systems is dependent on Nrf2/ARE. researchgate.netajbps.org Kolaviron has been shown to inhibit neuroinflammation by inhibiting the IκB/NF-κB signaling pathway in LPS-activated BV2 microglia. researchgate.net It also produced an antioxidant effect in BV2 microglia by increasing HO-1 via the Nrf2/antioxidant response element pathway. researchgate.net

In a methamphetamine-induced neurotoxicity model in rats, Kolaviron administration delayed the onset of stereotypic movement and, to some extent, prevented the destruction of pyramidal cells of the hippocampus. cabidigitallibrary.orgresearchgate.net Animals treated with Kolaviron showed improved behavioral performance on the water maze compared to the group administered methamphetamine only. researchgate.net

Kolaviron's neuroprotective activity in the MPTP model of PD is mediated through the potentiation of Nrf2 and upregulation of DJ-1. ajbps.org This suggests that Kolaviron could be further explored as a pharmacological Nrf2 and/or DJ-1 modulator in managing oxidative stress-mediated movement disorders. ajbps.org

The neuroprotective actions of flavonoids, including those found in Garcinia kola like this compound, may involve protecting neurons against injury induced by neurotoxins and suppressing neuroinflammation. nih.gov

Immunomodulatory Effects on Immune Cell Function and Responses

Kolaviron, containing this compound, has demonstrated immunomodulatory properties in various preclinical studies using both in vitro and in vivo models. These effects suggest a potential to regulate immune system function by influencing immune cell activity and responses.

Studies have indicated that Kolaviron can modulate aspects of both the innate and adaptive immune responses. For instance, research in rats showed that Kolaviron produced a dose-dependent inhibition of delayed-type hypersensitivity reactions. Delayed-type hypersensitivity is a cell-mediated immune response, suggesting that Kolaviron influences T cell function.

Furthermore, Kolaviron has been observed to enhance antibody production, affecting the humoral immune response. In studies involving sheep erythrocytes-specific antibody titres in rats, Kolaviron caused a significant increase in both primary and secondary antibody responses.

Beyond cellular and humoral immunity, Kolaviron has also shown an ability to modulate the complement system, a critical part of the innate immune defense. In vitro studies revealed that Kolaviron inhibited the classical complement system at concentrations greater than 100 µg/ml.

In immunocompromised models, Kolaviron has exhibited immunorestorative properties. Administration of Kolaviron ameliorated cyclophosphamide-induced leukopenia in rats, leading to an increased proportion of lymphocyte counts. This suggests a potential role in restoring immune cell populations compromised by immunosuppressive agents.

While many studies focus on Kolaviron, the presence of this compound as a major component implies its contribution to these observed immunomodulatory activities, potentially through mechanisms involving the modulation of cytokine production and other immune system molecules. Research indicates that flavonoids, as a class of compounds that includes this compound, can influence immune cell functions, including proliferation, natural killer (NK) cell activity, and cytotoxic T lymphocyte (CTL) activity. Flavonoids can also inhibit pro-inflammatory cytokine production and modulate inflammatory pathways.

Anti-ulcerogenic Properties in Gastrointestinal Injury Models

Kolaviron, the biflavonoid complex containing this compound, has demonstrated significant anti-ulcerogenic properties in various experimental models of gastric injury in rodents nih.gov. These studies provide evidence of its protective effects on the gastrointestinal mucosa.

Preclinical evaluations using different ulcer induction methods, such as cold-restraint (CRU), aspirin (B1665792) (ASP), alcohol (AL), and pyloric ligation (PL), have shown that Kolaviron can reduce the incidence and severity of gastric ulcers nih.gov. For example, at a dose of 200 mg/kg, Kolaviron significantly reduced the incidence of ulcers in these models nih.gov.

Research has also investigated the mechanisms underlying Kolaviron's anti-ulcer effects. Studies have shown that Kolaviron can influence gastric secretion parameters. It has been reported to cause reductions in free and total acidity of gastric juice, as well as a decrease in peptic activity nih.gov. Concurrently, an increase in mucin secretion has been observed nih.gov. Mucin plays a crucial role in protecting the gastric mucosa from acid and enzymatic digestion.

Furthermore, Kolaviron has demonstrated inhibitory activity against the H+, K+-ATPase enzyme, also known as the proton pump nih.gov. This enzyme is responsible for the secretion of gastric acid, and its inhibition is a common strategy for reducing gastric acidity and promoting ulcer healing. Kolaviron inhibited H+, K+-ATPase activity with an IC50 of 43.8 µg/ml nih.gov.

These findings collectively suggest that Kolaviron, and by extension its component this compound, exerts anti-ulcerogenic effects through a combination of cytoprotective and anti-secretory mechanisms nih.gov. The observed reduction in ulcer indices, modulation of gastric secretions, and inhibition of the proton pump highlight the potential therapeutic value of this biflavonoid complex in the management of gastrointestinal injuries in preclinical settings.

Below is a summary of Kolaviron's protective effects against various experimentally induced gastric ulcers in rats:

| Ulcer Model | Kolaviron Dose (mg/kg) | Percentage Protection (%) |

| Cold-Restraint (CRU) | 200 | 69.0 |

| Pyloric Ligation (PL) | 200 | 67.6 |

| Aspirin (ASP) | 200 | 68.6 |

| Alcohol (AL) | 200 | 51.5 |

Data compiled from preclinical studies on Kolaviron in rats nih.gov.

Further data on the effects of Kolaviron (200 mg/kg) on gastric juice parameters in pylorus ligation-induced gastric ulcer model include:

| Parameter | Control | Kolaviron (200 mg/kg) | Percentage Reduction (%) |

| Free Acidity | - | - | 32.6 |

| Total Acidity | - | - | 56.2 |

| Peptic Activity | - | - | 35.4 |

| Mucin Secretion | - | - | -40.1 (Increase) |

Data compiled from preclinical studies on Kolaviron in rats nih.gov. Specific units and initial control values were not consistently provided across sources for direct comparison in the table, hence percentages of reduction/increase are presented.

These detailed findings from preclinical studies underscore the significant biological activities associated with Kolaviron, in which this compound is a key constituent, particularly concerning its immunomodulatory and anti-ulcerogenic potentials.

Pharmacokinetic and Metabolic Research on Kolaflavanone in Preclinical Systems

In Vitro Metabolic Stability and Transformation Studies

In vitro metabolic stability assays are fundamental in drug metabolism and pharmacokinetics (DMPK) research. These studies typically involve incubating the compound with biological matrices such as liver microsomes or hepatocytes to assess its susceptibility to enzymatic degradation. nuvisan.comyoutube.com The rate of metabolism provides insights into the compound's half-life and potential for interactions with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nuvisan.comyoutube.comlongdom.org Hepatocytes offer a more complete metabolic picture as they contain both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) enzymes, while microsomes primarily contain Phase I enzymes. youtube.com

Research into the metabolic fate of Kolaflavanone specifically indicates that its in vivo bioavailability could be limited, potentially influenced by factors such as temperature and viscosity-induced crowding. researchgate.netresearchgate.net While detailed quantitative data on this compound's half-life or intrinsic clearance in specific in vitro systems (like human or animal liver microsomes/hepatocytes) were not extensively available in the search results, the general principles of metabolic stability studies highlight their importance in predicting in vivo behavior and identifying potential metabolic pathways and metabolites. nuvisan.comyoutube.comlongdom.org Identifying the enzymes involved in this compound's metabolism can also help predict potential drug-drug interactions. nih.govlongdom.org

Intestinal Permeability and Absorption Studies in Experimental Models

Assessing intestinal permeability is a critical step in predicting the oral absorption and bioavailability of a compound. eurofinsdiscovery.comnih.gov The Caco-2 cell monolayer model is a widely accepted in vitro system for evaluating intestinal permeability due to its resemblance to the human intestinal epithelium, expressing features like a polarized monolayer, brush border, and relevant transporters and enzymes. eurofinsdiscovery.comnih.govmedtechbcn.comevotec.comnih.gov

Studies using Caco-2 cells measure the transport rate of a compound across the cell monolayer, typically from the apical (intestinal lumen) side to the basolateral (blood) side. medtechbcn.comevotec.com Bidirectional transport studies (apical to basolateral and basolateral to apical) can also indicate whether a compound is subject to active efflux by transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com An efflux ratio greater than two generally suggests active efflux is occurring. evotec.com

While specific Caco-2 permeability data for this compound were not detailed in the search results, research on flavonoids in general using the Caco-2 model indicates that flavanones, as a class, tend to exhibit relatively good permeability compared to other flavonoid subclasses like flavonols. nih.gov The permeability of flavonoids can be influenced by their structural characteristics, including atomic charges, surface area, and solvation energy. nih.gov The lack of detailed Caco-2 data for this compound in the search results limits the ability to provide specific findings on its intestinal permeability and absorption mechanisms in this model.

Plasma Protein Binding Characteristics and Implications for Bioavailability

Plasma protein binding refers to the extent to which a compound binds to proteins in the blood plasma, such as human serum albumin (HSA), lipoproteins, and globulins. wikipedia.org The degree of plasma protein binding significantly impacts a compound's distribution, metabolism, and excretion, as only the unbound fraction is generally considered pharmacologically active and available for tissue distribution and elimination. researchgate.netwikipedia.org High plasma protein binding can limit the concentration of free drug available to reach target sites and undergo metabolism or excretion, potentially affecting its efficacy and half-life. wikipedia.org

Research specifically on this compound has investigated its interaction with human serum albumin (HSA). Spectroscopic and molecular docking studies suggest that this compound selectively binds to subdomain 1B of HSA. researchgate.net The interaction between this compound and HSA appears to be a static process, with one binding site on HSA for this compound. researchgate.net This interaction was characterized by van der Waals forces and hydrogen bonds under simulated physiological conditions, with hydrophobic interactions also observed at different pH levels. researchgate.net

The binding of this compound to HSA was found to cause a slight change in the alpha-helical content of HSA but did not significantly perturb the microenvironment of the intrinsic fluorophores. researchgate.net The stability of the HSA-Kolaflavanone complex was indicated by molecular dynamics studies. researchgate.net The observed binding characteristics, particularly the interaction with HSA, suggest that the extent of this compound's binding to plasma proteins could play a role in limiting its in vivo bioavailability. researchgate.net

While the exact percentage of this compound bound to plasma proteins was not explicitly stated in the search results, the findings on its specific interaction with HSA highlight the importance of this binding in its preclinical pharmacokinetic profile. researchgate.netscielo.br Understanding the extent and nature of plasma protein binding is crucial for interpreting in vivo study results and predicting the free fraction of this compound available to exert its effects. researchgate.netwikipedia.org

Interactive Data Tables

Based on the search results, specific quantitative data points (e.g., exact half-life values in microsomes, Papp values from Caco-2, or specific plasma protein binding percentages) for this compound were not consistently available or detailed enough to construct comprehensive data tables as requested. The search results provided general information about the types of studies conducted and the implications of the findings (e.g., potential for limited bioavailability due to protein binding). Therefore, interactive data tables with specific numerical values for this compound's preclinical pharmacokinetic parameters cannot be generated based solely on the provided search output.

Future Research Directions and Translational Science Perspectives